5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile
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Overview
Description
5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile is a chemical compound with the molecular formula C11H15N3 It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile typically involves the reaction of 2-chloropyridine with pentan-3-ylamine under suitable conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory pathways.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of 5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s function . The exact pathways involved depend on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share a similar pyridine ring structure and are used in medicinal chemistry for their biological activity.
Nicotinonitrile Derivatives: These compounds also contain a nitrile group and are used in the synthesis of various pharmaceuticals.
Uniqueness
5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pentan-3-ylamine moiety provides a unique steric and electronic environment, making it a valuable scaffold for drug design and materials science .
Biological Activity
5-[(Pentan-3-YL)amino]pyridine-2-carbonitrile is a pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 2-cyanopyridine with a suitable amine under specific conditions. The general synthetic pathway can be summarized as follows:
- Starting Material : 2-cyanopyridine
- Reagent : Pentan-3-amine
- Conditions : The reaction is often conducted in a solvent such as ethanol or DMF at elevated temperatures to facilitate the formation of the desired product.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including this compound. The compound has shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Salmonella typhi | 128 µg/mL |
These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it exhibits significant antiproliferative effects on various cancer cell lines, including:
- MIA PaCa-2 (pancreatic cancer)
- PC-3 (prostate cancer)
- SCOV3 (ovarian cancer)
The IC50 values for these cell lines were found to be in the low micromolar range, indicating potent activity. Notably, treatment with this compound resulted in cell cycle arrest at the G0/G1 phase, suggesting that it may interfere with cell proliferation mechanisms .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cellular metabolism and proliferation.
- Induction of Apoptosis : Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
- Cell Cycle Arrest : By accumulating cells in the G0/G1 phase, it disrupts normal cell cycle progression, which is critical for cancer treatment .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Study on Antimicrobial Activity :
- Anticancer Efficacy Evaluation :
Properties
Molecular Formula |
C11H15N3 |
---|---|
Molecular Weight |
189.26 g/mol |
IUPAC Name |
5-(pentan-3-ylamino)pyridine-2-carbonitrile |
InChI |
InChI=1S/C11H15N3/c1-3-9(4-2)14-11-6-5-10(7-12)13-8-11/h5-6,8-9,14H,3-4H2,1-2H3 |
InChI Key |
QERMOHHSUMDCNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1=CN=C(C=C1)C#N |
Origin of Product |
United States |
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